(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide
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Overview
Description
CAA0225 is a chemical compound recognized for its potent inhibitory effects on cathepsin L, a lysosomal cysteine proteaseCAA0225 is particularly noted for its ability to inhibit cathepsin L with high specificity, making it a valuable tool for studying autophagic proteolysis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
CAA0225 is synthesized through a series of chemical reactions involving epoxysuccinyl peptides. The most potent inhibitor among the compounds tested was (2S,3S)-oxirane-2,3-dicarboxylic acid 2-[((S)-1-benzylcarbamoyl-2-phenyl-ethyl)-amide] 3-{[2-(4-hydroxy-phenyl)-ethyl]-amide}. This compound is prepared by reacting the appropriate starting materials under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for CAA0225 are not extensively documented, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to ensure the production of a compound with the desired chemical properties and biological activity .
Chemical Reactions Analysis
Types of Reactions
CAA0225 primarily undergoes inhibition reactions, where it interacts with cathepsin L to inhibit its enzymatic activity. This inhibition is highly specific, with minimal effects on other proteases such as cathepsin B .
Common Reagents and Conditions
The synthesis of CAA0225 involves the use of epoxysuccinyl peptides and other organic reagents. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The primary product formed from the synthesis of CAA0225 is the compound itself, which is characterized by its potent inhibitory effects on cathepsin L. This compound is then used in various scientific studies to explore its biological and chemical properties .
Scientific Research Applications
CAA0225 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the key applications include:
Autophagic Proteolysis: CAA0225 is used as a probe to study autophagic proteolysis, a process involving the degradation of cellular components within lysosomes.
Cardiac Function: Research has shown that CAA0225 can improve cardiac function in mice with reperfusion injury by inhibiting the release of cathepsin L.
Parasitic Infections: CAA0225 has been found to kill and eliminate Trypanosoma brucei parasites, indicating its potential use in treating parasitic infections.
Mechanism of Action
CAA0225 exerts its effects by inhibiting cathepsin L, a lysosomal cysteine protease involved in the degradation of cellular components. The compound binds to the active site of cathepsin L, preventing it from cleaving its substrates. This inhibition disrupts various cellular processes, including autophagy and protein degradation . Additionally, CAA0225 has been shown to normalize abnormal calcium handling in cardiomyocytes, further highlighting its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
CA-074-OMe: A cathepsin B-specific inhibitor that also affects autophagy but with less specificity compared to CAA0225.
Uniqueness of CAA0225
CAA0225 stands out due to its high specificity for cathepsin L, making it a valuable tool for studying the role of this protease in various biological processes. Its ability to selectively inhibit cathepsin L without significantly affecting other proteases allows for more precise investigations into the functions and mechanisms of this enzyme .
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |
InChI Key |
ZMZQYVMNDRBKLO-SDHOMARFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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